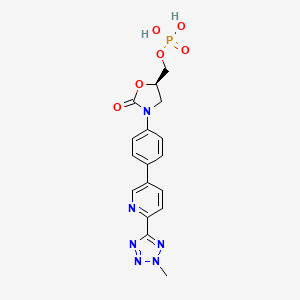

Desfluoro Tedizolid Phosphate Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

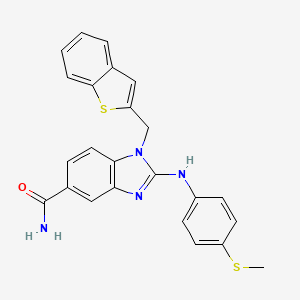

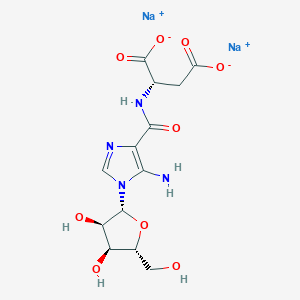

Desfluoro Tedizolid Phosphate Ester is a derivative of Tedizolid Phosphate, which is a next-generation oxazolidinone antibiotic. This compound is designed to combat multidrug-resistant Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp . The modification of Tedizolid Phosphate to this compound involves the removal of a fluorine atom, which may influence its chemical properties and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Desfluoro Tedizolid Phosphate Ester involves a coupling reaction between specific precursor compounds. One method involves the reaction of a compound represented by formula II with a compound represented by formula III to generate the desired ester . The process is designed to be economical and environmentally friendly, making it suitable for industrial production .

Industrial Production Methods

Industrial production of this compound follows similar principles to those used in the synthesis of Tedizolid Phosphate. The process involves the use of readily available raw materials and a straightforward synthetic route, ensuring scalability and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

Desfluoro Tedizolid Phosphate Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions

Hydrolysis: Typically involves acidic or alkaline conditions to break down the ester bond.

Oxidation: Often requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include the active metabolite Tedizolid and various degradation products. These products are analyzed to ensure the compound’s stability and efficacy .

Applications De Recherche Scientifique

Desfluoro Tedizolid Phosphate Ester has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and stability of oxazolidinone derivatives.

Biology: Investigated for its antibacterial properties and potential to combat resistant bacterial strains.

Medicine: Explored for its therapeutic potential in treating acute bacterial skin and skin structure infections.

Industry: Utilized in the development of new antibiotics and antimicrobial agents

Mécanisme D'action

Desfluoro Tedizolid Phosphate Ester exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This mechanism is similar to other oxazolidinones but may exhibit unique interactions due to the absence of the fluorine atom.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tedizolid Phosphate: The parent compound with a fluorine atom.

Linezolid: An earlier oxazolidinone antibiotic with a similar mechanism of action.

Delafloxacin: Another antibiotic with activity against Gram-positive bacteria

Uniqueness

Desfluoro Tedizolid Phosphate Ester is unique due to its structural modification, which may enhance its activity against certain resistant bacterial strains. The removal of the fluorine atom can influence its pharmacokinetic properties and reduce potential side effects .

Conclusion

This compound represents a promising advancement in the field of antibiotics, offering potential benefits in combating multidrug-resistant bacterial infections. Its unique chemical structure, preparation methods, and diverse applications make it a valuable compound for further research and development.

Propriétés

Formule moléculaire |

C17H17N6O6P |

|---|---|

Poids moléculaire |

432.3 g/mol |

Nom IUPAC |

[(5R)-3-[4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C17H17N6O6P/c1-22-20-16(19-21-22)15-7-4-12(8-18-15)11-2-5-13(6-3-11)23-9-14(29-17(23)24)10-28-30(25,26)27/h2-8,14H,9-10H2,1H3,(H2,25,26,27)/t14-/m1/s1 |

Clé InChI |

ISLJNGLDFPBGAQ-CQSZACIVSA-N |

SMILES isomérique |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O |

SMILES canonique |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=CC=C(C=C3)N4CC(OC4=O)COP(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)

![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)

![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)

![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)

![5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13860507.png)

![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)